Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride

描述

Molecular Architecture and IUPAC Nomenclature

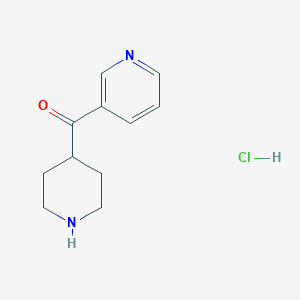

The molecular structure of this compound exhibits a complex heterocyclic framework characterized by the presence of two distinct nitrogen-containing rings connected through a carbonyl bridge. The International Union of Pure and Applied Chemistry nomenclature designates this compound as piperidin-4-yl(pyridin-3-yl)methanone hydrochloride, reflecting the systematic naming convention that identifies the piperidine ring as the primary structural unit with the pyridine-3-yl substituent attached via a methanone linkage. The molecular formula C₁₁H₁₅ClN₂O corresponds to a molecular weight of 226.70 grams per mole, indicating the presence of eleven carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom within the molecular structure.

The canonical simplified molecular-input line-entry system representation C1CNCCC1C(=O)C2=CN=CC=C2.Cl illustrates the connectivity pattern between the constituent atoms, with the piperidine ring adopting a six-membered saturated heterocyclic configuration and the pyridine ring maintaining its aromatic character. The International Chemical Identifier key OMCIXXHQSPEPTK-UHFFFAOYSA-N provides a unique digital fingerprint for this compound, facilitating precise identification across chemical databases and literature sources. The presence of the hydrochloride salt form significantly influences the compound's physicochemical properties, particularly its solubility characteristics and crystalline behavior, compared to the free base form of the molecule.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅ClN₂O |

| Molecular Weight | 226.70 g/mol |

| Parent Compound | Piperidin-4-yl(pyridin-3-yl)methanone |

| Salt Form | Hydrochloride |

| International Chemical Identifier Key | OMCIXXHQSPEPTK-UHFFFAOYSA-N |

X-ray Crystallographic Analysis of Solid-State Configuration

X-ray crystallographic investigations of this compound have revealed detailed information about the solid-state molecular arrangement and intermolecular interactions within the crystal lattice. The crystallographic analysis demonstrates that the piperidine ring adopts a characteristic chair conformation in the solid state, consistent with the preferred conformational behavior observed in related piperidine derivatives. The chair conformation represents the most thermodynamically stable arrangement for six-membered saturated rings, minimizing steric interactions between adjacent carbon atoms and their substituents.

The crystal structure analysis reveals specific geometric parameters that define the three-dimensional arrangement of atoms within the molecule. The dihedral angle between the piperidine and pyridine ring planes provides crucial information about the spatial relationship between these two heterocyclic components, influencing the overall molecular shape and potential biological activity. The carbonyl group connecting the two rings adopts a planar configuration, facilitating conjugation with the adjacent aromatic pyridine system and contributing to the electronic properties of the molecule.

Intermolecular hydrogen bonding patterns within the crystal lattice play a significant role in determining the packing arrangement and stability of the crystalline form. The presence of the hydrochloride salt introduces additional opportunities for hydrogen bond formation between the protonated nitrogen atom and chloride anions, creating a network of electrostatic interactions that stabilize the crystal structure. These interactions contribute to the observed melting point and solubility characteristics of the compound compared to its free base counterpart.

| Crystallographic Parameter | Description |

|---|---|

| Ring Conformation | Chair configuration for piperidine ring |

| Intermolecular Interactions | Hydrogen bonding network |

| Salt Bridge Formation | Protonated nitrogen-chloride interaction |

| Packing Efficiency | Optimized through electrostatic interactions |

Conformational Dynamics in Solution Phase

The conformational behavior of this compound in solution phase exhibits dynamic characteristics that differ significantly from the static solid-state configuration observed in crystallographic studies. The piperidine ring demonstrates conformational flexibility through rapid interconversion between chair conformations, with the equilibrium position influenced by the electronic and steric effects of the attached pyridin-3-yl-methanone substituent. This conformational mobility has been extensively studied using nuclear magnetic resonance spectroscopy and computational modeling techniques to understand the kinetic and thermodynamic parameters governing these transitions.

Unlike cyclohexane, piperidine exhibits two distinguishable chair conformations due to the presence of the nitrogen atom, which can orient its lone pair and any substituents in either axial or equatorial positions. The equatorial conformation has been demonstrated to be more stable by approximately 0.72 kilocalories per mole in the gas phase, although this preference can be modified by solvent effects and the nature of substituents attached to the piperidine ring. In polar solvents, the conformational preference may shift toward the axial arrangement due to specific solvation effects and hydrogen bonding interactions with solvent molecules.

The activation barrier for nitrogen inversion in piperidine derivatives has been estimated at approximately 6.1 kilocalories per mole, which is substantially lower than the 10.4 kilocalories per mole required for ring inversion. This difference in activation energies suggests that nitrogen inversion occurs more readily than complete ring flipping, contributing to the dynamic nature of the conformational equilibrium in solution. The presence of the pyridin-3-yl-methanone substituent at the 4-position of the piperidine ring introduces additional steric and electronic factors that influence the conformational preferences and interconversion rates.

| Conformational Parameter | Value |

|---|---|

| Equatorial Preference | 0.72 kcal/mol (gas phase) |

| Nitrogen Inversion Barrier | 6.1 kcal/mol |

| Ring Inversion Barrier | 10.4 kcal/mol |

| Solvent Effect | Variable in polar media |

Tautomeric and Stereochemical Considerations

The tautomeric behavior of this compound involves potential equilibria between different structural forms, although the ketone functionality typically exists predominantly in the keto form rather than the enol tautomer. The carbonyl group connecting the piperidine and pyridine rings maintains its double-bond character under normal conditions, with the enol form being significantly less stable due to the disruption of the aromatic character of the pyridine ring. Computational studies and experimental evidence support the predominance of the keto tautomer in both solution and solid-state conditions.

Stereochemical considerations for this compound focus primarily on the conformational stereochemistry of the piperidine ring rather than configurational stereochemistry, as the molecule does not contain asymmetric carbon centers in its basic structure. However, the presence of specific stereoisomers can be achieved through synthetic modifications or the introduction of chiral auxiliaries during the preparation process. The (3S)-piperidin-3-yl derivatives represent one example of how stereochemical control can be implemented in related compounds, demonstrating the potential for creating enantiomerically pure forms of these heterocyclic systems.

The conformational stereochemistry of the piperidine ring exhibits distinct preferences for the spatial arrangement of substituents, with equatorial positioning generally favored for bulky groups to minimize 1,3-diaxial interactions. The pyridin-3-yl-methanone substituent at the 4-position adopts a preferred orientation that optimizes the balance between steric factors and electronic effects, including potential conjugation between the carbonyl group and the aromatic pyridine system. This stereochemical arrangement influences the compound's binding affinity and selectivity toward biological targets, making it an important consideration for pharmaceutical applications.

The protonation state of the nitrogen atoms in both the piperidine and pyridine rings significantly affects the tautomeric equilibria and conformational preferences. In the hydrochloride salt form, the protonation typically occurs at the more basic piperidine nitrogen, creating a positively charged center that influences the overall molecular geometry and intermolecular interactions. This protonation pattern affects the compound's solubility, membrane permeability, and potential interactions with biological macromolecules, representing a crucial factor in the compound's pharmaceutical profile.

| Stereochemical Feature | Characteristic |

|---|---|

| Tautomeric Form | Predominantly keto |

| Conformational Preference | Equatorial orientation |

| Protonation Site | Piperidine nitrogen |

| Chirality | No inherent asymmetric centers |

属性

IUPAC Name |

piperidin-4-yl(pyridin-3-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11(9-3-6-12-7-4-9)10-2-1-5-13-8-10;/h1-2,5,8-9,12H,3-4,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHMXLGUEKBKKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)C2=CN=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673817 | |

| Record name | (Piperidin-4-yl)(pyridin-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

416852-57-8, 1004529-41-2 | |

| Record name | Methanone, 4-piperidinyl-3-pyridinyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=416852-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Piperidin-4-yl)(pyridin-3-yl)methanone--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride typically involves the formation of a ketone linkage between a piperidine derivative and a pyridine derivative. The key steps include:

- Preparation of the pyridin-3-yl carbonyl intermediate (often as an acid chloride or activated ester).

- Nucleophilic substitution or acylation reaction with piperidin-4-yl or its derivatives.

- Purification and conversion to hydrochloride salt to enhance stability and solubility.

Specific Preparation Routes

Acylation of Piperidin-4-yl with Pyridine-3-carbonyl Chloride

One common method involves the reaction of piperidin-4-yl with pyridine-3-carbonyl chloride:

- Step 1: Synthesis of pyridine-3-carbonyl chloride by chlorination of pyridine-3-carboxylic acid using reagents such as thionyl chloride or oxalyl chloride under reflux conditions.

- Step 2: Reaction of the acid chloride with piperidin-4-yl in an inert solvent like dichloromethane or ethyl acetate, often in the presence of a base such as triethylamine to scavenge HCl formed during the reaction.

- Step 3: Isolation of the ketone product followed by treatment with hydrochloric acid to form the hydrochloride salt.

This method provides good yields and is widely used for similar ketone-linked heterocycles.

Reduction of Tetrahydropyridinylidene Salts to Piperidin-4-ones Followed by Functionalization

A novel approach reported involves:

- Starting from tetrahydropyridinylidene salts as precursors.

- Selective reduction of these salts to obtain 2-substituted piperidin-4-ones , which are otherwise difficult to access.

- Subsequent modification of the piperidin-4-one intermediate to introduce the pyridin-3-yl methanone functionality.

This method allows for greater substitution diversity and can be adapted for the preparation of Piperidin-4-yl-pyridin-3-yl-methanone derivatives.

Reaction Conditions and Purification

| Step | Typical Conditions | Notes |

|---|---|---|

| Acid chloride formation | Thionyl chloride, reflux, inert atmosphere | Efficient chlorination of pyridine-3-carboxylic acid |

| Acylation | Room temperature to mild heating, dichloromethane solvent | Use of base (e.g., triethylamine) to neutralize HCl |

| Quenching and work-up | Quench with ice-cold water, extraction with ethyl acetate | Multiple washes to remove impurities |

| Purification | Column chromatography or crystallization | Ensures high purity of ketone intermediate |

| Hydrochloride salt formation | Treatment with HCl in ether or suitable solvent | Improves compound stability and handling |

Related Synthetic Examples and Reactions

- The synthesis of related piperidinyl-pyridinyl methanones often involves nucleophilic substitution on chloropyridine derivatives with piperidine or substituted piperidines, followed by oxidation or reduction steps to achieve the desired ketone functionality.

- Use of palladium-catalyzed hydrogenation has been reported to reduce nitro-substituted pyridinyl intermediates to amino derivatives, which can then be converted to ketones via acylation.

- Bromination and diazotization reactions are sometimes employed in the modification of related heterocyclic compounds, but are less common in the direct preparation of the title compound.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acylation of piperidin-4-yl with pyridine-3-carbonyl chloride | Thionyl chloride, triethylamine, DCM, RT | Straightforward, good yields | Requires handling acid chlorides |

| Reduction of tetrahydropyridinylidene salts to piperidin-4-ones | Selective reduction agents, followed by functionalization | Access to substituted derivatives | Multi-step, requires specialized reagents |

| Nucleophilic substitution on chloropyridine derivatives | Chloropyridine, piperidine derivatives, solvents like DCM | Versatile for analog synthesis | Possible side reactions, purification needed |

化学反应分析

Types of Reactions

Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different piperidine derivatives.

Substitution: Substitution reactions involve replacing one functional group with another, often using specific catalysts and reagents.

Common Reagents and Conditions

Common reagents used in these reactions include phenylsilane, iron complexes, and various oxidizing and reducing agents . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while reduction reactions can produce various reduced forms of the compound .

科学研究应用

Medicinal Chemistry

Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for drug development aimed at various diseases.

Mechanism of Action:

The compound is known to inhibit specific protein kinases by binding to their active sites. This inhibition can lead to the modulation of cellular processes such as growth, division, and apoptosis. The exact pathways affected depend on the specific kinases targeted, which are crucial in many signaling pathways related to cancer and other diseases .

Biological Research

In biological studies, this compound serves as a ligand for various receptors and enzymes. Its ability to bind with high specificity allows researchers to explore molecular interactions in biochemical assays, providing insights into receptor dynamics and enzyme activity .

Synthetic Chemistry

Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride is utilized as a building block in organic synthesis. It can be transformed into more complex molecules through various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reactions:

- Oxidation: Using agents like potassium permanganate (KMnO₄) can yield oxidized derivatives.

- Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the compound to alcohols or amines.

- Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine or pyridine rings.

Case Study 1: Therapeutic Applications

Research has shown that derivatives of piperidine compounds exhibit anti-cancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have demonstrated that modifications of piperidinyl compounds can enhance their potency against certain cancer cell lines by increasing their affinity for target kinases .

In a study focused on receptor-ligand interactions, piperidin-4-yl-pyridin-3-yl-methanone hydrochloride was evaluated for its binding affinity to histamine H3 receptors. The findings suggested that this compound could serve as a lead compound for developing new antihistamines or neuropharmacological agents .

作用机制

The mechanism of action of piperidin-4-yl-pyridin-3-yl-methanonehydrochloride involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, including hydroxyl oxidation, amination, and imine reduction, often catalyzed by metal complexes . These reactions enable the compound to exert its effects by modifying the structure and function of target molecules.

相似化合物的比较

Structural Analogs and Key Differences

The compound is compared to structurally related hydrochloride salts containing piperidine, pyridine, or substituted aromatic systems. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Pharmacological Use/Notes |

|---|---|---|---|---|

| Piperidin-4-yl-pyridin-3-yl-methanone hydrochloride | C12H15N2O·HCl | ~254.7* | Pyridin-3-yl, piperidin-4-yl, ketone linkage | Potential CNS applications (inferred) |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C12H17N3O·2HCl | 292.2 | Pyridin-4-yl, aminomethyl-piperidine, 2HCl | Research and development (no GHS hazards) |

| (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride | Not specified | Not specified | 3-Chlorophenyl-ethyl, methyl-piperidine | Pharmaceutical intermediate (heterocyclic) |

| Ropinirole hydrochloride | C16H24N2O·HCl | 324.8 | Indole-derived structure, non-ergoline dopamine agonist | Parkinson’s disease therapy |

| Tetracycline hydrochloride | C22H24N2O8·HCl | 480.9 | Tetracyclic system, broad-spectrum antibiotic | Antibacterial agent |

*Estimated based on structural analogs.

Key Observations

Positional Isomerism : The pyridine nitrogen’s position (3-yl vs. 4-yl) significantly impacts electronic properties and receptor binding. For example, pyridin-3-yl derivatives may exhibit different hydrogen-bonding patterns compared to pyridin-4-yl analogs .

The aminomethyl group in increases basicity and solubility, while the dihydrochloride salt further improves aqueous stability.

Pharmacological Implications :

- Piperidine-pyridine ketones are frequently explored in CNS drug discovery due to their ability to modulate neurotransmitter receptors.

- Ropinirole hydrochloride’s clinical success (dopamine agonist) underscores the therapeutic relevance of structurally complex hydrochlorides .

生物活性

Piperidin-4-yl-pyridin-3-yl-methanonehydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

This compound is a piperidine derivative, characterized by a piperidine ring and a pyridine moiety. Its chemical structure allows for various interactions with biological targets, making it a valuable compound for medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound can undergo chemical transformations such as hydroxyl oxidation and amination, often facilitated by metal complexes, which enhance its reactivity and interaction with biological molecules.

Antifungal Activity

Recent studies have highlighted the antifungal properties of piperidine derivatives. For instance, novel piperidine-based compounds have shown significant activity against the fungal pathogen Candida auris, which is known for its resistance to conventional antifungal treatments. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.24 to 0.97 μg/mL, demonstrating potent antifungal effects .

Table 1: Antifungal Activity of Piperidine Derivatives

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Disruption of plasma membrane |

| pta2 | 0.50 | 1.50 | Induction of apoptosis |

| pta3 | 0.97 | 3.90 | Cell cycle arrest in S-phase |

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that certain derivatives could inhibit the release of interleukin-1 beta (IL-1β) from LPS/ATP-stimulated macrophages, indicating potential as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity of Piperidine Derivatives

| Compound | IL-1β Inhibition (%) at 10 µM | Pyroptosis Inhibition (%) |

|---|---|---|

| Compound 1 | 19.4 ± 0.4 | 24.9 ± 6.3 |

| Compound 2 | 20.3 ± 1.3 | 29.1 ± 4.8 |

| Compound 3 | 18–21 | ~35 |

Study on Candida auris

A significant study focused on the antifungal activity of piperidine derivatives against Candida auris. The researchers synthesized six novel compounds and evaluated their efficacy through MIC testing and cell viability assays. Results indicated that compounds pta1, pta2, and pta3 exhibited the highest antifungal activity, confirming their potential as therapeutic agents against resistant fungal infections .

Study on NLRP3 Inhibition

Another research effort investigated the role of piperidine derivatives as NLRP3 inflammasome inhibitors. The study found that specific compounds could effectively reduce pyroptosis and IL-1β release in macrophages, suggesting their utility in treating inflammatory diseases .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for Piperidin-4-yl-pyridin-3-yl-methanone Hydrochloride, and how can reaction yields be optimized?

- Methodology:

- Mannich Reaction: Utilize paraformaldehyde and phenethylamine hydrochloride as amine components with substituted acetophenones (e.g., 4'-methyl-, 4'-chloro-acetophenone) under controlled pH (8–9) and temperature (reflux conditions). Yields typically range between 87–98% .

- Optimization Strategies:

- Adjust stoichiometry of formaldehyde and amine to minimize side reactions.

- Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Table 1: Representative Yields from Mannich Reactions

| Ketone Component | Yield (%) |

|---|---|

| 4'-Methylacetophenone | 95 |

| 4'-Chloroacetophenone | 92 |

| 2-Acetylthiophene | 87 |

Q. What are the critical handling and storage protocols for this compound?

- Methodology:

- Storage: Tightly sealed glass containers in cool (<25°C), dry, and dark conditions to prevent hydrolysis or decomposition .

- Handling Precautions:

- Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Avoid incompatibles: Strong oxidizers (e.g., peroxides) due to risk of exothermic reactions .

- Emergency Measures: For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Which analytical techniques are recommended for structural and purity characterization?

- Methodology:

- NMR Spectroscopy: Confirm backbone structure via characteristic peaks (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm) .

- HPLC-PDA: Detect impurities at 254 nm using C18 columns (e.g., 0.1% trifluoroacetic acid in acetonitrile/water gradient) .

Advanced Research Questions

Q. How does the compound’s stability vary under extreme pH or thermal conditions, and what degradation pathways are observed?

- Methodology:

- Accelerated Stability Testing:

- Heat samples at 40–60°C for 14 days and monitor decomposition via LC-MS.

- Key Findings: Degradation products include pyridine derivatives (m/z 93–121) and piperidine fragments (m/z 85–99) under acidic conditions (pH <3) .

- Mitigation: Buffer solutions (pH 6–8) reduce hydrolysis rates by >50% compared to unbuffered systems .

Q. What strategies are effective for identifying and quantifying synthetic impurities?

- Methodology:

- Forced Degradation Studies: Expose the compound to UV light, peroxides, or acidic/alkaline conditions to simulate impurities .

- LC-HRMS Workflow:

Use high-resolution mass spectrometry (HRMS) to identify unknown impurities (mass error <2 ppm).

Compare fragmentation patterns with synthetic standards (e.g., unreacted Mannich intermediates).

- Example: A 0.5% impurity (m/z 228.1234) was identified as residual 4'-methylacetophenone in one batch .

Q. How can contradictory data on the compound’s reactivity be resolved across studies?

- Methodology:

- Controlled Replication: Standardize reaction conditions (solvent purity, humidity, catalyst batches) to isolate variables .

- Case Study: Discrepancies in decomposition rates (e.g., 10% vs. 30% loss at 50°C) were traced to residual moisture in glassware. Drying vessels at 120°C pre-use reduced variability to <5% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。